molecular formula C9H7N3O5 B1590368 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one CAS No. 296759-27-8

6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1590368
M. Wt: 237.17 g/mol
InChI Key: QPKRLMNDXKBONX-UHFFFAOYSA-N
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Description

6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one, also known as DDQ, is an organic compound which has a variety of applications in scientific research. DDQ is a yellow crystalline solid which is soluble in polar solvents such as methanol, ethanol, and acetone. It has been widely used as an oxidizing agent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals and pesticides. In addition, DDQ has been used in the preparation of polymers, dyes, and catalysts.

Scientific Research Applications

Synthesis Optimization and Structural Analysis

The chemical compound 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one's synthesis and optimization have been a focus of research. Studies have developed methods for its synthesis, emphasizing the importance of controlling reaction conditions such as temperature and time to influence the nitration process and the formation of dinitro derivatives. Spectroscopic methods like IR, Mass, and NMR spectroscopy have been used to study the structure of synthesized compounds, revealing the critical factors affecting the production process and optimizing conditions for desired outcomes (Ziyadullaev et al., 2020).

Green Chemistry Approaches

Research has also explored eco-friendly synthesis methods for related compounds, using ionic liquids or water without additional catalysts to achieve high yields. These methods highlight the industry's move towards more sustainable and environmentally friendly chemical processes, reducing the need for hazardous solvents and catalysts (Chen et al., 2007).

Catalytic Synthesis and Reaction Optimization

The use of green catalysts in the synthesis of hexahydroquinoline derivatives has been investigated, demonstrating the potential for eco-friendly catalysts to facilitate chemical reactions efficiently. These studies provide insight into optimizing reaction conditions using design of experiments (DOE) and response surface methodology (RSM) to achieve high yields with minimal environmental impact (Khazaei et al., 2015).

Chemoselective Nitration Processes

The chemoselective nitration of aminoquinoline amides has been explored, utilizing non-toxic promoters and sources of nitro groups. This research contributes to our understanding of selective nitration techniques, which are crucial for developing specific nitro-substituted compounds with potential applications in various fields, including pharmaceuticals and materials science (He et al., 2016).

Applications in Organic Synthesis

The role of 3,4-Dihydroquinolin-2(1H)-ones in organic synthesis has been highlighted, with research focusing on the preparation of enantiomerically pure quinolones using benzothiazines. These findings underscore the importance of 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one and its derivatives in the synthesis of biologically and pharmacologically significant compounds, offering a pathway to diverse applications in drug discovery and development (Harmata & Hong, 2007).

properties

IUPAC Name

6,8-dinitro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O5/c13-8-2-1-5-3-6(11(14)15)4-7(12(16)17)9(5)10-8/h3-4H,1-2H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKRLMNDXKBONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476406
Record name 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one

CAS RN

296759-27-8
Record name 3,4-Dihydro-6,8-dinitro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296759-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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